molecular formula C5H12ClNO2 B13382738 4-(Aminomethyl)oxolan-3-ol;hydrochloride

4-(Aminomethyl)oxolan-3-ol;hydrochloride

Cat. No.: B13382738
M. Wt: 153.61 g/mol
InChI Key: IQIRTMUGIHHZTM-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminomethyl)oxolan-3-ol;hydrochloride typically involves the reaction of 4-(aminomethyl)oxolan-3-ol with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The compound is then purified to achieve a high level of purity, typically around 97% .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure the efficient and cost-effective production of the compound. The final product is subjected to rigorous quality control measures to ensure its purity and consistency .

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)oxolan-3-ol;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

4-(Aminomethyl)oxolan-3-ol;hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)oxolan-3-ol;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Aminomethyl)oxolan-3-ol;hydrochloride is unique due to its specific chemical structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research .

Properties

Molecular Formula

C5H12ClNO2

Molecular Weight

153.61 g/mol

IUPAC Name

4-(aminomethyl)oxolan-3-ol;hydrochloride

InChI

InChI=1S/C5H11NO2.ClH/c6-1-4-2-8-3-5(4)7;/h4-5,7H,1-3,6H2;1H

InChI Key

IQIRTMUGIHHZTM-UHFFFAOYSA-N

Canonical SMILES

C1C(C(CO1)O)CN.Cl

Origin of Product

United States

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